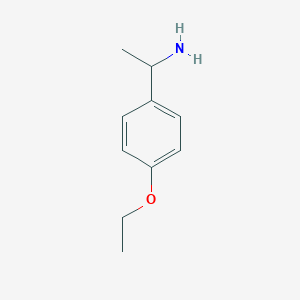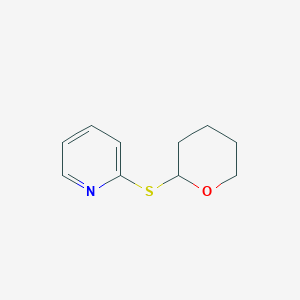
2-(Oxan-2-ylsulfanyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxan-2-ylsulfanyl)pyridine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a pyridine ring and a thioether group.
Mechanism of Action
The exact mechanism of action of 2-(Oxan-2-ylsulfanyl)pyridine is not fully understood. However, it has been proposed that this compound exerts its biological effects by interacting with specific target molecules in the cells. For example, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and cancer cell proliferation.
Biochemical and Physiological Effects:
2-(Oxan-2-ylsulfanyl)pyridine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been reported to have antioxidant activity and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(Oxan-2-ylsulfanyl)pyridine in lab experiments is its relatively simple synthesis method. This compound can be easily prepared in large quantities and used as a starting material for the synthesis of other compounds. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to handle in certain experimental setups.
Future Directions
There are several future directions for the research on 2-(Oxan-2-ylsulfanyl)pyridine. One of the potential areas of investigation is its application in drug discovery. This compound has been shown to have promising anti-cancer and anti-inflammatory properties, and further studies could lead to the development of new drugs for these conditions. Another area of future research is the synthesis of new derivatives of 2-(Oxan-2-ylsulfanyl)pyridine with improved properties such as solubility and bioavailability. Additionally, this compound could be explored for its potential applications in other fields such as catalysis and materials science.
Synthesis Methods
The synthesis of 2-(Oxan-2-ylsulfanyl)pyridine can be achieved through various methods. One of the most commonly used methods is the reaction between 2-chloropyridine and 2-mercaptoethanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-(Oxan-2-ylsulfanyl)pyridine as the main product.
Scientific Research Applications
2-(Oxan-2-ylsulfanyl)pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In material science, it has been used as a building block for the synthesis of different types of polymers and metal-organic frameworks. In organic synthesis, it has been utilized as a reagent for the preparation of various heterocyclic compounds.
properties
CAS RN |
107170-44-5 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
2-(oxan-2-ylsulfanyl)pyridine |
InChI |
InChI=1S/C10H13NOS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1,3,5,7,10H,2,4,6,8H2 |
InChI Key |
QNWBDPGSAXVPDV-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)SC2=CC=CC=N2 |
Canonical SMILES |
C1CCOC(C1)SC2=CC=CC=N2 |
synonyms |
Pyridine,2-[(tetrahydro-2H-pyran-2-yl)thio]-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





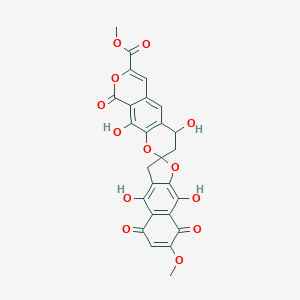

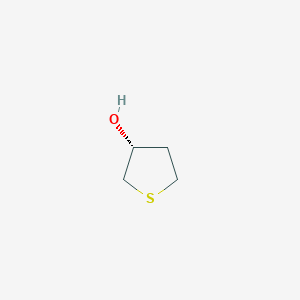
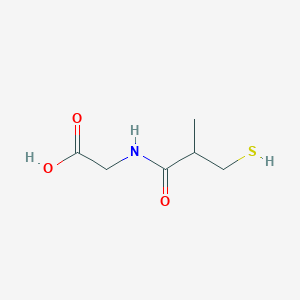

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)
